Chloro(triisopropylphosphine)gold
Description
Significance within Gold(I) Chemistry Research
The significance of chloro(triisopropylphosphine)gold in Gold(I) chemistry stems from the distinct features of the triisopropylphosphine (B1582976) ligand. The bulky and electron-donating nature of this ligand imparts specific steric and electronic properties to the gold center. This steric hindrance can enhance the stability of the complex and influence the regioselectivity and stereoselectivity of catalytic reactions. The electron-rich phosphine (B1218219) ligand also modulates the reactivity of the gold atom, making it a more effective catalyst for a range of transformations.
Overview of Gold(I)-Phosphine Complexes in Chemical Synthesis and Catalysis
Gold(I)-phosphine complexes are a cornerstone of modern homogeneous catalysis. sigmaaldrich.com The gold–phosphorous bond gives rise to a rich chemistry that is manifested in synthesis, ligand exchange and reactivity. nih.gov These complexes are prized for their ability to activate unsaturated carbon-carbon bonds, such as those found in alkynes and allenes, rendering them susceptible to nucleophilic attack. researchgate.net This reactivity has been harnessed in a wide array of synthetic methodologies, including hydrofunctionalization reactions, cycloisomerizations, and multicomponent reactions. researchgate.netnih.gov
The versatility of gold(I)-phosphine complexes is further enhanced by the modularity of the phosphine ligand. By systematically varying the steric and electronic properties of the phosphine, researchers can fine-tune the reactivity and selectivity of the gold catalyst to suit a specific application. sigmaaldrich.com Highly sterically demanding phosphine ligands have proven to be essential in enabling many efficient transformations. sigmaaldrich.com The labile nature of the Au-P bond is also advantageous, allowing for facile ligand exchange and catalyst activation under mild conditions. nih.gov
Scope and Research Objectives Pertaining to this compound
Research surrounding this compound is driven by several key objectives. A primary focus is the development of novel catalytic transformations that leverage the unique reactivity of this complex. Scientists are continuously exploring its potential in asymmetric catalysis, where the chiral environment around the gold center can induce the formation of a single enantiomer of a chiral product.
Another important research avenue is the elucidation of reaction mechanisms. By understanding the intricate steps involved in a catalytic cycle, researchers can design more efficient and selective catalysts. This often involves a combination of experimental techniques, such as kinetic studies and spectroscopic analysis, as well as computational modeling.
Furthermore, there is a growing interest in the application of this compound and other gold catalysts in the synthesis of complex natural products and medicinally relevant molecules. researchgate.netnih.govnih.gov The ability of gold catalysts to facilitate intricate bond formations under mild conditions makes them an attractive tool for the efficient construction of these challenging targets. researchgate.net
| Property | Value |
| Chemical Formula | C₉H₂₁AuClP |
| CAS Number | 33659-45-9 |
| Molecular Weight | 392.66 g/mol |
| Appearance | Solid |
| Melting Point | 187-191 °C |
This table displays key physical and chemical properties of this compound. sigmaaldrich.com
Detailed Research Findings
Recent studies have highlighted the utility of this compound and related gold(I) complexes in various catalytic processes. For instance, the use of bulky phosphine ligands, such as triisopropylphosphine, has been shown to enhance the stability and efficiency of gold catalysts in challenging reactions. sigmaaldrich.com The steric congestion around the gold center can limit side reactions and lead to longer catalyst lifetimes. sigmaaldrich.com
In the realm of multicomponent reactions, gold catalysts have proven effective in the synthesis of complex heterocyclic compounds. nih.gov For example, a gold(III) salen complex has been used to catalyze a three-component domino reaction to form trisubstituted oxazoles in high yields. nih.gov While this specific example uses a gold(III) complex, the underlying principles of gold catalysis are relevant to the reactivity of gold(I) complexes like this compound.
The table below summarizes key findings from recent research on gold-phosphine complexes, providing insights into their catalytic applications.
| Catalyst System | Reaction Type | Key Findings |
| BrettPhosAuNTf₂ | Oxidative Cyclization | Effective in synthesizing enantioenriched azetidinones. sigmaaldrich.com |
| Me₄t-BuXPhosAuNTf₂ | Intermolecular Oxidation of Alkynes | Enables rapid access to chroman-3-ones. sigmaaldrich.com |
| [AuCl(PR₃)] | Three-component coupling | Water-soluble complexes catalyze the synthesis of propargylamines in water. nih.gov |
| Mono- and dinuclear gold(I)-phosphine complexes | Cyclization of acetylenic acids | Promotes the high-yield synthesis of lactones at room temperature. researchgate.net |
This interactive table allows for the sorting and filtering of research findings on various gold-phosphine catalysts.
Structure
3D Structure of Parent
Properties
IUPAC Name |
chlorogold;tri(propan-2-yl)phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21P.Au.ClH/c1-7(2)10(8(3)4)9(5)6;;/h7-9H,1-6H3;;1H/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOKHBDXZVCPML-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)C(C)C.Cl[Au] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21AuClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33659-45-9 | |
| Record name | CHLORO(TRIISOPROPYLPHOSPHINE)GOLD | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Applications
Synthesis of Chloro(triisopropylphosphine)gold
The synthesis of chloro(phosphine)gold(I) complexes is well-established, and similar methods can be applied for the preparation of this compound. A common and effective method involves the reduction of a gold(III) precursor, such as chloroauric acid (HAuCl₄), in the presence of the corresponding phosphine (B1218219) ligand. In a typical procedure, chloroauric acid is treated with an excess of triisopropylphosphine (B1582976) in a suitable solvent, often an alcohol like ethanol (B145695). The phosphine acts as both a reducing agent, converting Au(III) to Au(I), and a stabilizing ligand, coordinating to the gold(I) center to form the desired linear complex.
An alternative synthetic route involves a ligand displacement reaction from a more labile gold(I) complex. A common starting material for this method is the (dimethyl sulfide)gold(I) chloride complex, [(CH₃)₂S]AuCl. This complex readily reacts with triisopropylphosphine, which is a stronger ligand than dimethyl sulfide (B99878). The triisopropylphosphine displaces the dimethyl sulfide ligand to yield the more stable this compound complex. This method is often preferred when a milder and more controlled reaction is desired.
The resulting this compound is a white, solid compound with a melting point in the range of 187-191 °C. sigmaaldrich.com Its identity and purity can be confirmed using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis.
| Property | Value |
| Chemical Formula | C₉H₂₁AuClP |
| Molecular Weight | 392.66 g/mol |
| CAS Number | 33659-45-9 |
| Melting Point | 187-191 °C sigmaaldrich.com |
| Appearance | Solid |
Role as a Precursor in Gold Nanoparticle Synthesis
Gold nanoparticles (AuNPs) have garnered immense interest due to their unique size- and shape-dependent optical, electronic, and catalytic properties. The choice of precursor plays a pivotal role in determining the final characteristics of the nanoparticles. Gold(I)-phosphine complexes, including this compound, are valuable precursors in this context, offering a high degree of control over the nanoparticle formation process.
Ligand Design and Steric Hindrance Effects on Nanoparticle Size Control
The size of gold nanoparticles can be precisely tuned by modulating the steric bulk of the phosphine ligands attached to the gold(I) precursor. nih.gov The triisopropylphosphine ligand in this compound is particularly noteworthy for its significant steric hindrance. This bulkiness around the gold center influences the nucleation and growth kinetics during nanoparticle synthesis.
Research has demonstrated a clear correlation between the steric hindrance of the phosphine ligand and the final size of the AuNPs. nih.gov Precursors with more sterically demanding ligands, such as triisopropylphosphine, tend to produce smaller and more stable nanoparticles. The bulky ligands effectively cap the surface of the growing nanoparticles, preventing excessive aggregation and limiting their final size. This steric stabilization is a crucial factor in achieving monodisperse nanoparticle populations, which is essential for many applications. The ability to control nanoparticle size by simply altering the phosphine ligand provides a powerful tool for tailoring the material properties for specific applications. nih.gov
Mechanistic Aspects of Gold Nanoparticle Formation from Gold(I)-Phosphine Precursors
The formation of gold nanoparticles from gold(I)-phosphine precursors is a complex process involving several key steps. While the precise mechanism can vary depending on the specific reaction conditions, a general pathway has been elucidated through in-situ studies.
The process typically begins with the reduction of the Au(I) precursor to Au(0) atoms. This can be achieved through the addition of a reducing agent or, in some cases, through thermal decomposition. These newly formed gold atoms then act as nucleation sites, initiating the formation of small gold clusters.
Subsequent particle growth can occur through two primary mechanisms: monomer attachment, where individual gold atoms add to the existing nuclei, and particle coalescence, where smaller nanoparticles merge to form larger ones. wikipedia.org The phosphine ligands play a critical role throughout this process. They not only influence the initial nucleation rate but also dynamically adsorb and desorb from the nanoparticle surface, modulating the growth and preventing uncontrolled aggregation. The balance between these processes, heavily influenced by the nature of the phosphine ligand, ultimately determines the final size distribution and stability of the gold nanoparticles. wikipedia.org
Application in Atomic Layer Deposition (ALD) of Gold Thin Films
Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for the growth of highly conformal and uniform films with precise thickness control at the atomic level. The development of suitable precursors is a critical challenge in ALD. Gold(I) halide adducts with phosphine ligands have shown significant promise as precursors for the ALD of high-quality gold thin films.
Evaluation of Chloro(triethylphosphine)gold(I) (a related phosphine-gold(I) complex) as an ALD Precursor
While direct studies on this compound for ALD are limited, extensive research has been conducted on the closely related compound, Chloro(triethylphosphine)gold(I) [AuCl(PEt₃)]. acs.orgresearchgate.netresearchgate.netresearchgate.net This compound has been successfully employed as a precursor in a reductive thermal ALD process. acs.orgresearchgate.netresearchgate.netresearchgate.net
The evaluation of AuCl(PEt₃) has shown it to be a viable ALD precursor. It exhibits good thermal stability and can be sublimed with a quantitative yield under vacuum at temperatures between 140–160 °C. researchgate.net Thermogravimetric analysis indicates that a significant portion of the compound evaporates even at atmospheric pressure, a desirable characteristic for an ALD precursor. researchgate.net In ALD processes, AuCl(PEt₃) has been used in conjunction with a reducing agent to deposit high-purity gold films. acs.orgresearchgate.netresearchgate.netresearchgate.net
| ALD Process Parameters for AuCl(PEt₃) | |
| Gold Precursor | Chloro(triethylphosphine)gold(I) [AuCl(PEt₃)] |
| Reducing Agent | 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine [(Me₃Ge)₂DHP] |
| Deposition Temperature | 160–180 °C acs.orgresearchgate.net |
| Growth Rate | 1.7 Å/cycle acs.orgresearchgate.net |
| Film Properties | High purity, low resistivity close to bulk value acs.orgresearchgate.net |
Reductive Thermal ALD Processes Utilizing Gold(I) Halide Adducts
A significant breakthrough in gold ALD has been the development of a reductive thermal process using gold(I) halide adducts like AuCl(PEt₃). acs.orgresearchgate.net This process overcomes some of the limitations of previous methods, such as plasma-enhanced ALD (PEALD), which could introduce impurities into the gold films. acs.org
In this reductive thermal ALD process, the gold precursor, AuCl(PEt₃), and a reducing agent, such as 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine, are pulsed sequentially into the reaction chamber. acs.orgresearchgate.net The self-limiting surface reactions characteristic of ALD lead to the layer-by-layer growth of a gold film. In-situ studies using a quartz crystal microbalance and a quadrupole mass spectrometer have helped to elucidate the reaction mechanism, confirming a stepwise growth process. acs.org This method has successfully produced highly conductive and pure gold films on various substrates at moderate temperatures, demonstrating the potential of phosphine-gold(I) halide adducts as a crucial class of precursors for advanced electronic and microelectronic applications. acs.orgresearchgate.net
Catalytic Applications of Chloro Triisopropylphosphine Gold
Homogeneous Catalysis
Chloro(triisopropylphosphine)gold and related gold(I) phosphine (B1218219) complexes are prominent catalysts in homogeneous catalysis, a field where the catalyst and reactants exist in the same phase. mdpi.com The utility of these catalysts stems from the ability of the gold(I) center to act as a soft, carbophilic Lewis acid, preferentially activating carbon-carbon multiple bonds like alkynes and allenes. ntnu.edumdpi.com This activation facilitates nucleophilic attacks and enables a wide range of complex molecular constructions under mild reaction conditions. ntnu.edunumberanalytics.com
Activation of Organic Substrates in Gold(I)-Catalyzed Reactionsnumberanalytics.comresearchgate.net
Gold(I) catalysts, including phosphine gold complexes, excel at activating unsaturated organic substrates. numberanalytics.comresearchgate.net By coordinating to a π-system (such as an alkene or alkyne), the gold catalyst alters the substrate's electronic properties, rendering it susceptible to chemical transformation. numberanalytics.com This initial coordination is a critical step in numerous catalytic cycles, leading to reactions like cyclizations, rearrangements, and nucleophilic additions. numberanalytics.com The choice of ligand and counterion associated with the gold(I) center can significantly modulate its Lewis acidity and, consequently, its catalytic activity. mdpi.commdpi.com
Gold(I) phosphine complexes are effective catalysts for the rsc.orgrsc.org-sigmatropic rearrangement of allylic substrates. While direct examples using this compound are specific, the broader class of gold(I) phosphine catalysts demonstrates this capability powerfully. For instance, the gold(I)-catalyzed Overman rearrangement transforms allylic trichloroacetimidates into the corresponding allylic trichloroacetamides with high efficiency. nih.gov This reaction proceeds smoothly in an aqueous medium, highlighting the catalyst's tolerance to various conditions. nih.gov
Similarly, the propargyl Claisen rearrangement, which converts propargyl vinyl ethers into homoallenic alcohols, is catalyzed by gold(I) complexes. organic-chemistry.org Mechanistic studies suggest that the reaction can proceed through a 6-endo-dig cyclization followed by a Grob-type fragmentation. organic-chemistry.org In the gold-catalyzed cyclization of allyl-(ortho-alkynylphenyl)methyl ethers, the reaction yields allylated isochromenes, and mechanistic evidence points to a rsc.orgrsc.org-sigmatropic rearrangement as the key C-C bond-forming step. nih.gov These examples underscore the general principle of gold(I) phosphine catalysts activating allylic systems to facilitate rearrangements, a principle applicable to allylic acetates as well.
A notable application of gold(I) catalysis is the intermolecular α-allylation of enals and enones using allylic alcohols. nih.govresearchgate.net This transformation is achieved through a cooperative catalytic system, often involving a gold(I) complex and a silver salt. nih.govugent.be The reaction facilitates the synthesis of densely functionalized α-allylated enals, enones, and acyl silanes under mild conditions. researchgate.net
The mechanism, supported by Density Functional Theory (DFT) calculations, involves the formation of an α-gold(I) enal or enone as the active nucleophilic species. nih.govresearchgate.net Allenamides serve as precursors to these key gold-substituted intermediates. researchgate.net This method provides a direct route to valuable building blocks that would be challenging to access through other means.
This compound and related ligand-supported gold complexes catalyze the C(sp²)–S cross-coupling reaction between phosphorothioates and organohalides. rsc.orgnih.govnih.gov This method provides direct access to biologically relevant S-alkenyl and S-aryl phosphorothioates through a Au(I)/Au(III) redox cycle. nih.govresearchgate.net The reaction demonstrates broad substrate scope, successfully coupling various alkenyl and aryl iodides with phosphorothioates. nih.govnih.gov
Mechanistic investigations have highlighted the critical role of a silver salt additive, which forms an Ag–sulfur complex in situ. rsc.orgnih.govnih.gov This complex readily undergoes transmetalation with a Au(III) intermediate, which is formed via oxidative addition of the organohalide to the Au(I) center. nih.govresearchgate.net This key transmetalation step is crucial for the success of the catalytic cycle. rsc.orgnih.gov The methodology has also been extended to the alkenylation of phosphoroselenoates. nih.gov
| Alkenyl Iodide | Product | Yield (%) |
|---|---|---|
| (E)-(2-iodovinyl)benzene | S-((E)-styryl) O,O-diphenyl phosphorothioate | 94 |
| (E)-1-iodo-4-methoxystyrene | S-((E)-4-methoxystyryl) O,O-diphenyl phosphorothioate | 91 |
| (E)-1-chloro-4-(2-iodovinyl)benzene | S-((E)-4-chlorostyryl) O,O-diphenyl phosphorothioate | 87 |
| (E)-1-(2-iodovinyl)-4-(trifluoromethyl)benzene | S-((E)-4-(trifluoromethyl)styryl) O,O-diphenyl phosphorothioate | 72 |
| 1-iodo-2-naphthylethene | S-((E)-2-naphthylethenyl) O,O-diphenyl phosphorothioate | 93 |
| (E)-ethyl 3-iodoacrylate | S-((E)-3-ethoxy-3-oxoprop-1-en-1-yl) O,O-diphenyl phosphorothioate | 63 |
Role of the Gold(I) Center in Catalytic Cyclesmdpi.comresearchgate.net
The gold(I) center is the heart of the catalytic activity in complexes like this compound. As a soft Lewis acid, Au(I) has a strong affinity for soft π-systems such as alkynes and allenes, a property termed "alkynophilicity". ntnu.edu This interaction polarizes the C-C multiple bond, making it susceptible to nucleophilic attack. mdpi.com The catalytic cycle typically begins with the displacement of the chloride ligand to generate a cationic [LAu]⁺ species, which then coordinates to the substrate. mdpi.com
In many reactions, the gold(I) center maintains its +1 oxidation state throughout the cycle. However, an increasing number of transformations involve a Au(I)/Au(III) redox cycle. nih.govnih.gov In these cases, the Au(I) complex undergoes oxidative addition with a substrate (e.g., an organohalide) to form a Au(III) intermediate. nih.govnih.gov Subsequent steps, such as transmetalation and reductive elimination, regenerate the Au(I) catalyst and form the desired product. researchgate.net The stability and reactivity of the gold center are finely tuned by the accompanying phosphine ligand. mdpi.com
Ligand Exchange Dynamics and Their Impact on Catalytic Efficiency
The electron-donating ability of the ligand directly modulates the Lewis acidity of the gold(I) center. mdpi.com Less electron-donating (more electron-withdrawing) phosphines render the gold center more electrophilic, which can accelerate the rate-determining step of substrate activation. mdpi.comnih.gov However, if the ligand is too electron-withdrawing, the resulting gold complex may become unstable and decompose, shutting down the catalytic cycle. mdpi.com Therefore, an optimal balance is required. Steric bulk also plays a role, influencing the coordination environment around the gold center and affecting the stability of intermediates. nih.gov Kinetic studies of reactions like alkene hydroamination have quantified these ligand effects, showing that catalyst efficiency can vary significantly with changes to the phosphine ligand. nih.gov
| Phosphine Ligand (L) in LAuOTf | Relative Rate | Ligand Type |
|---|---|---|
| PhO(o-biphenyl)₂P | 10 | Electron-withdrawing |
| (p-CF₃C₆H₄)₃P | ~5 | Electron-withdrawing |
| Ph₃P | ~2 | Benchmark |
| t-Bu(o-biphenyl)₂P | 1 | Electron-donating/Bulky |
Heterogeneous Catalysis (via derived nanoparticles)
This compound serves as a precursor for generating gold nanoparticles that are subsequently immobilized on a support to create a heterogeneous catalyst. ucl.ac.uknih.gov This approach allows for the combination of the high catalytic activity of nanosized gold with the practical advantages of a solid catalyst, such as ease of separation from the reaction mixture and potential for recycling. The properties of the final catalyst are intricately linked to the characteristics of the gold nanoparticles, including their size, shape, and interaction with the support material. mdpi.com
Preparation of Supported Gold Nanoparticle Catalysts from this compound Precursors
The synthesis of supported gold nanoparticle catalysts from this compound typically involves a multi-step process. Initially, gold nanoparticles are synthesized in solution from the this compound precursor. rsc.org A common method involves the reduction of the gold(I) complex in a solvent like ethanol (B145695) using a reducing agent such as sodium borohydride. rsc.org The resulting colloidal gold solution is then immobilized on a suitable support material. ucl.ac.uk
A variety of support materials can be employed, with mesoporous silica (B1680970) materials like titanium silicalite-1 (TS-1) being a popular choice due to their high surface area and ordered pore structure, which facilitates high dispersion of the metal nanoparticles. ucl.ac.ukmdpi.com The immobilization can be achieved by methods such as impregnation or deposition-precipitation. nih.govnih.gov For instance, an ethanolic solution of the pre-synthesized AuNPs can be added to the support material, followed by the removal of the solvent. rsc.org Subsequent treatment, such as washing and sometimes a non-thermal plasma treatment, may be performed to remove excess ligands and stabilize the nanoparticles on the support. rsc.orgnih.gov
The choice of the phosphine ligand in the gold precursor plays a critical role in determining the size of the synthesized nanoparticles. rsc.orgucl.ac.uk This is attributed to the steric hindrance imposed by the ligands, which influences the nucleation and growth process of the nanoparticles. ucl.ac.uk For example, using a series of chloro(phosphine)gold(I) precursors with varying steric bulk, such as chloro(triphenylphosphine)gold(I), chloro(dimethylphenylphosphine)gold(I), and chloro(trimethylphosphine)gold(I), a clear trend is observed where ligands with greater steric hindrance lead to the formation of smaller gold nanoparticles. rsc.orgucl.ac.uk
| Gold Precursor | Ligand | Resulting AuNP Size (nm) |
|---|---|---|
| Chloro(triphenylphosphine)gold(I) | Triphenylphosphine (B44618) | ~1.5 - 2.0 |
| Chloro(dimethylphenylphosphine)gold(I) | Dimethylphenylphosphine | ~3.0 - 3.2 |
| Chloro(trimethylphosphine)gold(I) | Trimethylphosphine | ~9.6 - 9.8 |
Catalytic Performance in Specific Reactions (e.g., Propylene (B89431) Epoxidation)
Supported gold nanoparticles derived from chloro(phosphine)gold precursors have demonstrated significant catalytic activity in various oxidation reactions, a notable example being the direct gas-phase epoxidation of propylene to propylene oxide. rsc.orgnih.gov Propylene oxide is a crucial chemical intermediate, and developing environmentally friendly production routes is of great importance. nih.gov
In this reaction, gold nanoparticles supported on TS-1 have been shown to be effective catalysts. rsc.orgucl.ac.uk The catalytic performance, in terms of both propylene conversion and selectivity to propylene oxide, is strongly dependent on the size of the gold nanoparticles. rsc.org Studies have consistently shown that smaller gold nanoparticles exhibit enhanced catalytic activity and selectivity. rsc.orgucl.ac.uk For instance, a catalyst with gold nanoparticles of approximately 2.0 nm in size, derived from chloro(triphenylphosphine)gold(I), showed the highest conversion and selectivity towards propylene oxide compared to catalysts with larger nanoparticles. rsc.orgucl.ac.uk
The enhanced performance of smaller nanoparticles is often attributed to the higher fraction of low-coordination gold atoms on their surface, which are considered to be the active sites for the reaction. rsc.org Furthermore, the use of ligand-stabilized gold clusters in the synthesis can lead to highly stable catalysts that exhibit improved lifetimes and hydrogen efficiency in propylene epoxidation compared to catalysts prepared by traditional methods like deposition-precipitation. nih.govnih.gov
| Catalyst (Au-Precursor/Support) | Average AuNP Size (nm) | Propylene Conversion (%) | Propylene Oxide Selectivity (%) |
|---|---|---|---|
| Au-P1/TS-1 (from Chloro(triphenylphosphine)gold(I)) | ~2.0 | Highest | Highest |
| Au-P2/TS-1 (from Chloro(dimethylphenylphosphine)gold(I)) | ~3.2 | Lower | Lower |
| Au-P3/TS-1 (from Chloro(trimethylphosphine)gold(I)) | ~9.6 | Lowest | Lowest |
Tuning Catalytic Activity through Ligand-Controlled Nanoparticle Size
The ability to control the size of gold nanoparticles through the judicious choice of ligands on the gold precursor is a powerful tool for tuning the catalytic activity of the final heterogeneous catalyst. rsc.orgucl.ac.uk The steric hindrance of the phosphine ligand directly influences the final size of the gold nanoparticles formed during the synthesis. ucl.ac.uk
A direct correlation has been established: ligands with greater steric bulk lead to the formation of smaller and more stable gold nanoparticles. rsc.orgucl.ac.uk This size control is crucial because, as demonstrated in the case of propylene epoxidation, the catalytic activity and selectivity are highly size-dependent. rsc.org Smaller nanoparticles, with their higher surface-area-to-volume ratio and abundance of active sites, generally exhibit superior catalytic performance. rsc.orgnih.gov
This ligand-controlled approach to nanoparticle synthesis offers a versatile and effective strategy for designing catalysts with tailored properties for specific applications. rsc.orgucl.ac.uk By selecting a chloro(phosphine)gold precursor with a specific ligand, it is possible to fine-tune the size of the resulting gold nanoparticles and, consequently, optimize the catalytic performance of the supported catalyst. rsc.org This methodology provides valuable insights for the rational design of more efficient and selective heterogeneous catalysts. ucl.ac.uk
Mechanistic Investigations of Reactivity
Elucidation of Reaction Pathways and Identification of Intermediates in Gold(I)-Catalyzed Processes
Gold(I) complexes, including those with phosphine (B1218219) ligands, are highly effective catalysts for the electrophilic activation of alkynes, allenes, and other π-systems, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have been crucial in understanding these transformations. researchgate.netnih.govdntb.gov.ua
In many gold(I)-catalyzed reactions, the initial step involves the coordination of the substrate (e.g., an alkyne or allene) to the cationic gold(I) center, which is typically generated in situ from a precursor like chloro(triisopropylphosphine)gold by abstraction of the chloride ligand. researchgate.netmdpi.comnih.gov This coordination activates the π-system towards nucleophilic attack. researchgate.net For instance, in the cycloisomerization of enynes, the reaction proceeds through intermediates formed by the nucleophilic attack of the alkene onto the gold-activated alkyne. rsc.org The nature of the phosphine ligand can significantly influence the reaction pathway and selectivity. For example, in alkene-allene cycloadditions, the choice of phosphine ligand can determine whether the reaction follows a [4+3] or a [4+2] pathway. nih.gov
Intermediates in these catalytic cycles are often transient and challenging to isolate. However, studies have identified key species such as vinyl gold complexes, which are formed after the nucleophilic attack on an alkyne. researchgate.net The subsequent steps can involve protodeauration, cyclization, or rearrangement to yield the final product and regenerate the gold(I) catalyst. researchgate.netmdpi.comrsc.org For example, a gold-catalyzed spirocyclization of certain diyne esters has been shown to proceed through a complex cascade involving acyloxy migration, Nazarov cyclization, and further intramolecular cyclization steps, highlighting the intricate pathways that can be orchestrated by a gold(I) catalyst. rsc.org
Studies on Ligand Reactivity and Relative Binding Energies
The stability and reactivity of this compound are intrinsically linked to the nature of the gold-phosphine bond.
The electronic and steric properties of phosphine ligands have a profound impact on the stability and reactivity of gold(I) complexes. The binding of a phosphine ligand to gold(I) is primarily a dative covalent bond, where the lone pair of electrons on the phosphorus atom is donated to the gold center. nih.gov
Systematic studies involving the substitution of functional groups on the phosphine ligand have provided a quantitative understanding of binding affinities. Collision-induced dissociation (CID) experiments on mixed-ligand gold clusters have established a clear trend in relative ligand binding energies. The binding energy is strongly correlated with the electron-donating ability of the phosphine, as indicated by its proton affinity. rsc.orgresearchgate.net For a series of substituted phosphines, the relative binding energies to gold were found to increase in the following order: PMe₃ < PPhMe₂ < PPh₂Me < PPh₃ < PPh₂Cy < PPhCy₂ < PCy₃. rsc.orgresearchgate.net This demonstrates that more electron-donating alkylphosphines generally bind more strongly than arylphosphines, and increasing cyclohexyl substitution enhances binding more than methyl substitution. rsc.orgresearchgate.net
| Ligand (PR₃) | Relative Binding Energy Trend | Primary Influencing Factor |
| PMe₃ | Lowest | Weaker electron donor |
| PPhMe₂ | Increasing | |
| PPh₂Me | Increasing | |
| PPh₃ | Intermediate | Benchmark ligand |
| PPh₂Cy | Increasing | |
| PPhCy₂ | Increasing | |
| PCy₃ | Highest | Strongest electron donor |
| This table illustrates the relative binding energies of various phosphine ligands to gold(I) centers, as determined by experimental studies. The trend is primarily governed by the electron-donating ability of the phosphine. rsc.orgresearchgate.net |
Quantum theoretical studies have compared the stability of phosphine complexes of gold(I) with its lighter congeners, copper(I) and silver(I). A key distinction for gold is the significant influence of relativistic effects. acs.orgresearchgate.net These effects lead to a contraction of the 6s orbital, strengthening the Au-ligand bond and giving it a more covalent character compared to the bonds in copper(I) and silver(I) phosphine complexes. researchgate.net
For all three metals, the formation of a two-coordinate complex, such as [M(PH₃)₂]⁺ or [MCl(PH₃)], is most favorable. acs.orgresearchgate.net Further coordination of phosphine ligands to form three- or four-coordinate species is significantly weaker. acs.orgresearchgate.net However, relativistic effects in gold particularly reduce the tendency for coordination beyond two. acs.orgresearchgate.net This results in the pronounced stability of linear, two-coordinate gold(I) complexes like (R₃P)AuCl. acs.orgresearchgate.net While copper and silver complexes might favor higher coordination numbers or form bridged structures, gold(I) complexes tend to maintain their linear geometry, sometimes interacting through aurophilic (Au-Au) contacts. acs.orgresearchgate.net
Electron Transfer Processes in Gold(I) Chemistry
The redox chemistry of gold(I) phosphine complexes is crucial to understanding their reaction mechanisms, including potential decomposition pathways and their role in catalysis. Electron transfer processes can involve either the gold center or the associated ligands.
Cyclic voltammetry studies of dinuclear gold(I) phosphine complexes with dithiolate ligands show two irreversible anodic processes. nih.govresearchgate.net The first, occurring at a lower potential (around +0.6 V vs. SCE), is consistent with the formal oxidation of a thiolate ligand. This is followed by a rapid chemical reaction, leading to the cleavage of a second gold-sulfur bond. nih.govresearchgate.net The second process, at a higher potential (around +1.1 V vs. SCE), is consistent with the oxidation of gold(I) to gold(III). nih.govresearchgate.net
In gold clusters, natural bond orbital (NBO) analysis reveals that charge transfer occurs from the phosphine ligand shell to the gold core. nih.gov The synthesis of charged ligand-protected clusters often results from the oxidation of gold atoms, creating electrophilic centers that can accept electrons from nucleophilic species. nih.gov The luminescent properties of some gold(I) complexes are also tied to electron transfer phenomena, specifically ligand-to-metal charge transfer (LMCT) and metal-centered (MC) excited states. nih.gov
Phosphine Oxidation Mechanisms in Gold(I) Complexes
The oxidation of the phosphine ligand itself is a potential side reaction in the chemistry of gold(I) phosphine complexes, particularly in the presence of oxidizing agents. Studies on the reaction between phosphine gold(I) thiolate complexes and aromatic disulfides have shown that phosphine oxide can be a significant byproduct. mdpi.com
The mechanism of phosphine oxide formation in these systems is complex. It has been shown that the reaction is more significant when the disulfide contains strongly electron-withdrawing groups and is conducted in high dielectric solvents like DMSO. mdpi.com Crucially, experimental data suggests that the phosphine ligand does not dissociate from the gold(I) center before reacting with the disulfide. mdpi.com Instead, the reaction likely proceeds through an intermediate where the intact gold complex and the disulfide are in close proximity. mdpi.com While water is necessary as the source of the oxygen atom for the phosphine oxide, its presence alone is not sufficient to drive the reaction. mdpi.com
Chemical Interactions with Sulfur-Containing Ligands (e.g., Thiolates, Disulfides)
Gold(I) is a soft metal ion and thus has a strong affinity for soft ligands like thiolates (RS⁻). The interaction of this compound and related complexes with sulfur-containing ligands is fundamental to their biological activity and plays a role in catalytic processes.
The reaction of (R₃P)AuCl with thiols typically leads to the substitution of the chloride to form stable phosphine gold(I) thiolate complexes, (R₃P)Au(SR'). mdpi.comeco-vector.com These complexes can undergo further reactions. For example, phosphine gold(I) thiolates react with disulfides, leading to either a thiolate-disulfide exchange or the formation of phosphine oxide, as discussed previously. mdpi.com The rate of this exchange reaction can be influenced by the nature of the phosphine ligand. nih.govresearchgate.net
Electrochemical and chemical oxidation of gold(I) thiolate phosphine complexes can lead to the formation of disulfides and gold clusters. acs.org The initial oxidation often occurs at the sulfur ligand rather than the gold center. nih.govresearchgate.net Mass spectrometry studies have been used to investigate the interactions of gold(I) phosphine complexes with biologically relevant sulfur-containing molecules like L-cysteine and reduced glutathione, revealing complex substitution and binding events. nih.gov
| Reactant | Product(s) | Conditions/Observations | Reference |
| (R₃P)Au(SR') + RSSR | (R₃P)Au(SR) + R'SSR | Thiolate-disulfide exchange | mdpi.com |
| (R₃P)Au(SR') + RSSR | R₃P=O + other products | Competing phosphine oxidation pathway | mdpi.com |
| (R₃P)AuCl + R'SH | (R₃P)Au(SR') + HCl | Thiolate complex formation | eco-vector.com |
| Au₂(dppp)(pdt) + Br₂ | 1,2-dithiolane + Au₂(dppp)Br₂ | Chemical oxidation leading to disulfide formation | nih.govresearchgate.net |
| This table summarizes key reactions of gold(I) phosphine complexes with sulfur-containing ligands, illustrating the main reaction pathways observed. |
Theoretical and Computational Studies
Quantum Theoretical Methods for Gold(I)-Phosphine Bond Analysis
Quantum theoretical methods are instrumental in dissecting the nature of the gold(I)-phosphine bond. These analyses reveal that the stability of gold phosphine (B1218219) complexes, such as [AuCl(PH₃)ₙ] (where n = 1-3), is significantly influenced by relativistic effects. researchgate.netacs.org These effects cause a contraction of the gold 6s orbital, which in turn strengthens the Au-ligand bond. researchgate.net A comparative analysis between gold(I) and silver(I) with phosphine ligands indicates a more covalent character in the Au(I)-P bond. researchgate.net
Relativistic effects are also crucial in determining the coordination preferences of gold(I). They reduce the tendency for phosphine coordination beyond a two-coordinate geometry, making linear P-Au-X (where X is a coordinating ligand like Cl⁻) or P-Au-P arrangements the most favorable. researchgate.netacs.org Instead of accommodating additional ligands, X-Au-PH₃ units often engage in aurophilic (Au-Au) interactions, maintaining their linear structure. researchgate.netacs.org This is a distinct behavior compared to copper and silver analogues, which tend to form higher-coordinate structures. researchgate.netacs.org For instance, while further coordination of a PH₃ ligand to [AuCl(PH₃)] is energetically weak, the corresponding copper and silver compounds readily coordinate more ligands. researchgate.netacs.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone for studying the ground-state properties of phosphine-stabilized gold clusters due to its balance of computational cost and accuracy. nih.gov It is widely used to investigate electronic and geometric structures, vibrational modes, and bond energies, providing atomic-level insights that complement experimental findings. nih.govnih.gov For instance, DFT calculations have been employed to gain theoretical insight into the structures of various gold(I) and gold(III) phosphine complexes, with results showing good agreement with X-ray crystallography data. nih.govnih.govdntb.gov.ua
Prediction of Ground-State Geometries of Ligated Gold Clusters
DFT calculations are pivotal in predicting the ground-state geometries of phosphine-ligated gold clusters. chemrxiv.org Studies have shown that the ligation of phosphines significantly alters the potential energy surface of gold nanoclusters. chemrxiv.orgnih.gov This leads to the stabilization of "hidden" ground-state geometries that would be unstable for the bare gold cluster. chemrxiv.orgnih.gov
A critical finding from DFT studies is the influence of phosphine ligands on the transition from planar to three-dimensional structures in gold clusters. chemrxiv.orgnih.gov The steric effects introduced by phosphine ligands induce this transition to occur at smaller cluster sizes (around 4-5 gold atoms) compared to bare gold clusters, where it is predicted to happen at 13-14 atoms. chemrxiv.orgnih.gov This theoretical prediction aligns better with experimental observations. nih.gov To manage computational expense in these calculations, it is common to use simplified ligand models, such as replacing triphenylphosphine (B44618) (PPh₃) with the less complex phosphine (PH₃). nih.gov
Impact of Ligation on Core Gold Structure and Stability
The interaction between phosphine ligands and the gold core has a profound impact on the cluster's structure and stability. The nature of the phosphine ligand itself can lead to drastic structural changes; for example, Au₆(P(p-tol)₃)₆²⁺ and Au₆(PPh₃)₆²⁺ adopt different core geometries (octahedral vs. edge-shared tetrahedral) despite having the same nuclearity and charge. nih.gov
Grand Canonical Data-Driven Investigations of Ligated Gold Clusters
Addressing the vast conformational and compositional space of ligated gold clusters requires high-throughput computational approaches. By performing DFT calculations on thousands of potential structures, researchers have created extensive databases for phosphine-stabilized gold clusters, such as Auₙ(PH₃)ₘ for n ≤ 12. chemrxiv.orgnih.gov These databases are crucial for understanding how synthesis parameters relate to final cluster size and shape. chemrxiv.orgnih.gov
These large-scale computational studies have demonstrated that both the number of ligands and the chemical potential of the ligand environment strongly influence the predicted ground states and thermodynamic stability rankings of the clusters. chemrxiv.orgnih.gov Furthermore, a "grand unified model" (GUM) has been proposed, inspired by the quark (B2429308) model in particle physics, to classify the diverse structures of over 70 experimentally characterized ligated gold clusters. nih.gov This model assigns different "flavors" to gold atoms based on their valence states, providing a systematic framework for understanding structure and predicting new stable clusters. nih.gov
Computational Modeling of Metal-Ligand Interactions and Reactivity Profiles
Computational modeling provides a detailed picture of the metal-ligand bond and helps predict the reactivity of complexes like Chloro(triisopropylphosphine)gold. The Au-P bond in gold-phosphine complexes is a dative covalent bond, which is relatively weaker than, for example, the Au-S bond in thiolate-protected clusters. nih.gov This lability is advantageous for processes like ligand exchange. nih.gov
DFT calculations can model reactivity by simulating reaction pathways and transition states. For example, the reactivity of gold(I) fluorido-phosphine complexes has been studied, showing substitution at the metal center. acs.org Deprotonation of Au(PHR₂)Cl complexes has been shown to lead to various gold(I) phosphido complexes, [Au(PR₂)]ₙ, whose ring size and conformation have been characterized computationally and crystallographically. nih.govacs.org The reactivity of these phosphido complexes has also been explored, leading to a range of new gold compounds. nih.govacs.org DFT methods are also used to model the potential energy surfaces for reactions, such as the chemisorption of a PH₃ molecule on a gold surface, to validate and test the transferability of computational parameters. nih.govrsc.orgscispace.com
Data Tables
Table 1: Comparison of DFT Functionals for Gold Cluster Dissociation Energies
| Functional | Description | Performance for Au Cluster Energies | Computational Cost |
| PBE | Generalized Gradient Approximation (GGA) | Consistently poor agreement with experimental dissociation energies. rsc.org | Fast |
| B2PLYP | Double-Hybrid Functional | Significantly improved agreement with experimental results due to inclusion of electron correlation. rsc.org | Expensive |
| TPSS | Meta-GGA Functional | Noted to reproduce experimental or high-level theory bond energies and ligand-gold distances better than standard GGA PBE. nih.gov | Moderate |
| B3LYP | Hybrid Functional | Commonly used for geometry optimization and electronic structure calculations of gold complexes. nih.govnih.gov | Moderate |
Table 2: Computationally Predicted Properties of Phosphine-Ligated Gold Clusters
| Cluster System | Computational Method | Key Finding | Reference |
| Auₙ(PH₃)ₘ (n ≤ 12) | DFT (VASP) | Ligation stabilizes "hidden" ground states and induces an earlier planar-to-3D transition (n=4-5). chemrxiv.orgnih.gov | chemrxiv.orgnih.gov |
| Au₇(PPh₃)₇⁺, Au₈(PPh₃)₈²⁺ | DFT with dispersion | Stability is governed by charge transfer from ligands, leading to filled superatomic shells and large HOMO-LUMO gaps. nih.gov | nih.gov |
| Auₙ clusters (n=2–70) | DFTB | Development of optimized parameters for accurate simulation of geometries, energies, and spectra of large clusters. nih.govrsc.org | nih.govrsc.org |
| AuCl(PH₃)ₙ (n=1-3) | Quantum Theory (various) | Relativistic effects favor two-coordination and lead to aurophilic interactions over further ligation. researchgate.netacs.org | researchgate.netacs.org |
Advanced Characterization Techniques in Research
Spectroscopic Methodologies
Spectroscopic techniques are fundamental in probing the electronic structure and coordination chemistry of chloro(triisopropylphosphine)gold.
Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a powerful technique for investigating the local geometric and electronic structure of metal complexes. mdpi.commdpi.com This method is particularly suited for analyzing the gold-phosphorus (Au-P) interaction in phosphine-ligated gold compounds. mdpi.commdpi.comkent.ac.uk XAS experiments, specifically Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), can provide precise information on Au-P and Au-Cl bond lengths and coordination numbers, even in non-crystalline or solution states. kent.ac.uk
In studies of related phosphine-gold clusters, XANES results show a systematic increase in the absorption edge energy and white line intensity as the nuclearity of the gold cluster decreases, indicating changes in the electronic state of the gold atoms. mdpi.commdpi.com EXAFS analysis allows for the accurate determination of bond distances. For instance, in various phosphine-capped gold clusters, Au–P bond lengths have been meticulously measured, providing insight into the ligand's influence on the cluster's structure. mdpi.commdpi.com Although a specific XAS study on monomeric this compound is not detailed in the available literature, the methodology's application to a range of other gold phosphine (B1218219) complexes demonstrates its potential for precisely defining the Au-P bond distance and the electronic state of the gold(I) center in this compound. chemrxiv.org The results from such an analysis would be crucial for correlating structural features with catalytic activity. kent.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the coordination of the triisopropylphosphine (B1582976) ligand to the gold center in the solution phase. nih.govnih.gov ³¹P NMR is especially informative due to the 100% natural abundance and spin-1/2 nucleus of phosphorus. acs.org The coordination of a phosphine ligand to a gold(I) center results in a significant downfield shift in the ³¹P NMR signal compared to the free phosphine. nih.gov
In studies of analogous chloro(phosphine)gold(I) complexes, the stoichiometry and exchange behavior are shown to be dependent on the steric and electronic properties of the phosphine ligand. rsc.org For example, the interaction of chloro(triethylphosphine)gold(I) with other ligands can be monitored by ³¹P NMR to observe the displacement of the chloride or phosphine ligand. nih.gov The chemical shift provides direct evidence of the Au-P bond's integrity in solution. Research on various (phosphine)gold(I) hydrates and related species has utilized ³¹P NMR to identify different complexes in equilibrium. rsc.org The specific chemical shift is sensitive to the entire coordination sphere of the gold atom. nih.gov
| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) |
|---|---|---|
| [AuCl(P(C₆H₅)₃)] | CD₂Cl₂ | 24.44 |
| [AuCl(PEt₃)] Reaction Mixture | - | Upfield shift of 6.2 ppm upon ligand exchange |
| [1-Au(III)]SbF₆ (P,N-chelated) | - | 34.7 |
This table presents data from analogous compounds to illustrate the typical chemical shift ranges observed in ³¹P NMR spectroscopy for gold-phosphine complexes. nih.govnih.govrsc.org
Mass Spectrometry Techniques
Mass spectrometry provides vital information on the mass, composition, and stability of this compound and its derivatives.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that has become a standard tool for the analysis and characterization of phosphine-ligated gold clusters in solution. researchgate.net When chloro(phosphine)gold compounds are used as precursors in reductive syntheses, ESI-MS is instrumental in identifying the resulting polydisperse mixture of cationic gold clusters. researchgate.net
High-mass-resolution ESI-MS can unambiguously identify various cluster species, such as [Auₓ(PR₃)y]ᶻ⁺ and even those incorporating the chloride counter-ion. researchgate.net Studies on systems using precursors like Au(PPh₃)Cl have successfully identified a wide range of clusters, from small "building block" units to larger aggregates. researchgate.net This technique allows researchers to gain insight into the gold-to-ligand ratio and how the nature of the phosphine ligand can direct the size and abundance of the clusters formed during synthesis. researchgate.net
Collision-Induced Dissociation (CID), a tandem mass spectrometry (MS/MS) technique, is employed to investigate the fragmentation pathways of ions in the gas phase. rsc.org This provides valuable information about the structure and bonding within a molecule. nih.gov In the context of this compound, CID experiments would involve isolating the molecular ion, [AuCl(P(i-Pr)₃)]⁺, and inducing fragmentation through collisions with an inert gas. nih.govacs.org
The resulting fragmentation pattern reveals the weakest bonds in the structure. Studies on the fragmentation of various phosphine-based ligands show characteristic losses, such as the cleavage of the phenyl or alkyl groups from the phosphorus atom. nih.govacs.org For a complex like this compound, expected fragmentation pathways would include the loss of the triisopropylphosphine ligand, the loss of the chloro ligand, and fragmentation within the phosphine ligand itself, such as the loss of isopropyl groups. nih.govacs.org This analysis helps to confirm the connectivity of the complex and provides data on the relative strengths of the Au-P and Au-Cl bonds in the gas phase. rsc.org
X-ray Diffraction and Crystallography for Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement, bond lengths, and bond angles of a crystalline compound. nih.gov While a specific, publicly available crystal structure for this compound was not found in the Cambridge Crystallographic Data Centre (CCDC), extensive data on closely related analogues like chloro(triphenylphosphine)gold(I) and chloro(triphenyl phosphite)gold(I) allow for a detailed and accurate prediction of its molecular and crystal structure. nih.govcam.ac.ukrsc.org
Gold(I) phosphine complexes of the type [AuCl(PR₃)] characteristically adopt a two-coordinate, linear geometry at the gold center, with the P-Au-Cl angle being very close to 180°. nih.govrsc.orgnih.gov The steric bulk of the triisopropylphosphine ligand would be a significant factor in the crystal packing. The Au-P and Au-Cl bond lengths are key parameters derived from these studies. For comparison, the Au-P bond length in chloro(triphenylphosphine)gold(I) is approximately 2.235 Å, while the Au-Cl bond is around 2.28 Å. rsc.org In chloro(triphenyl phosphite)gold(I), the Au-P bond is shorter at 2.192(5) Å and the Au-Cl bond is 2.273(5) Å, a difference attributed to the electronic effects of the phosphite (B83602) ligand. rsc.org Based on these data, the structure of this compound is expected to feature similar bond lengths, influenced by the specific electronic and steric properties of the triisopropylphosphine ligand.
| Compound | Au-P Bond Length (Å) | Au-Cl Bond Length (Å) | P-Au-Cl Bond Angle (°) |
|---|---|---|---|
| [AuCl(P(OPh)₃)] | 2.192(5) | 2.273(5) | ~180 (linear) |
| [AuCl(P(C₆H₅)₃)] | ~2.235 | ~2.28 | ~180 (linear) |
| [AuCl(chiral bisphosphine)] (dinuclear) | - | 2.28-2.29 | 171.77(9) |
This table provides key structural parameters from crystallographically characterized analogues, which serve as a basis for understanding the structure of this compound. nih.govrsc.org
Thermogravimetric Analysis (TGA) for Thermal Stability and Evaporation Behavior of Precursors
Thermogravimetric analysis (TGA) is a cornerstone technique for evaluating the suitability of a compound as a precursor for thin-film deposition techniques like Atomic Layer Deposition (ALD). This method provides critical data on a material's thermal stability and volatility by measuring changes in its mass as a function of temperature in a controlled atmosphere. For a precursor to be effective, it must be sufficiently volatile to be transported to the reaction chamber and thermally stable enough to prevent premature decomposition.
While specific, detailed thermogravimetric analysis data for this compound is not extensively available in publicly accessible research literature, its thermal behavior can be inferred from its physical properties and by comparison with closely related gold(I) phosphine complexes. The melting point of this compound is reported to be in the range of 187-191 °C. sigmaaldrich.com This indicates that the compound is a solid at room temperature and provides a lower threshold for its thermal processing.
In the context of precursor evaluation, TGA is typically performed under an inert atmosphere, such as nitrogen, to isolate the effects of temperature on the compound's stability and volatility, precluding oxidative processes. A typical TGA experiment would reveal the onset temperature of decomposition, the temperature at which the rate of mass loss is at its maximum, and the percentage of residual mass upon completion of the analysis. The residual mass is particularly important as it corresponds to the non-volatile components, ideally the elemental gold content of the precursor.
For comparison, studies on other trialkylphosphine gold(I) chlorides provide insights into the expected thermal behavior. For instance, research on various R₃PAuCN complexes (where R is an alkyl or aryl group) has shown that these compounds generally decompose in the range of 200–600 °C, leaving behind metallic gold as a residue. researchgate.net The decomposition often proceeds with the evolution of the phosphine and cyanide ligands. researchgate.net Similarly, other gold(I) precursors are analyzed for their thermal range, which is the window between the volatilization temperature and the onset of decomposition. americanelements.com
The evaporation behavior of this compound is also a key parameter. An ideal precursor should exhibit clean and congruent evaporation, meaning it transitions into the gas phase without any chemical changes. TGA can provide clues about this behavior. A single, sharp weight loss step in the TGA curve often suggests a clean sublimation or evaporation process. Conversely, multiple or broad weight loss steps may indicate decomposition during volatilization.
Although a detailed TGA curve and specific decomposition temperatures for this compound are not available, a hypothetical analysis would aim to identify these key thermal events. The data would be presented in a format similar to the table below, which outlines the type of information that would be sought in such an analysis.
Table 1: Hypothetical Thermogravimetric Analysis Data for this compound
| Parameter | Value | Description |
| Onset of Decomposition (T_onset) | Data not available | The temperature at which significant thermal decomposition begins, indicated by the initial weight loss. |
| Peak Decomposition Temperature (T_peak) | Data not available | The temperature at which the maximum rate of weight loss occurs. |
| Final Decomposition Temperature (T_final) | Data not available | The temperature at which the decomposition process is complete. |
| Residual Mass (%) | Data not available | The percentage of the initial mass remaining after the TGA experiment, ideally corresponding to the theoretical gold content. |
| Evaporation Range | Data not available | The temperature range over which the compound evaporates or sublimes. |
The lack of specific TGA data for this compound in the public domain highlights an area for future research. Such data would be invaluable for researchers working on the development of new gold deposition processes for applications in electronics, catalysis, and materials science.
Q & A
Q. What are the standard synthetic methods for preparing Chloro(triisopropylphosphine)gold(I), and how can purity be optimized?
this compound(I) is typically synthesized via ligand exchange reactions. A common approach involves reacting AuCl₃ with triisopropylphosphine (P(iPr)₃) in a solvent like dichloromethane or THF under inert conditions. Key steps include:
- Step 1 : Dissolution of AuCl₃ in aqua regia to form HAuCl₄.
- Step 2 : Reduction with a phosphine ligand (e.g., P(iPr)₃) to yield the Au(I) complex.
Purity optimization requires rigorous exclusion of moisture/oxygen, use of high-purity solvents, and recrystallization from toluene/hexane mixtures. NMR (³¹P, ¹H) and X-ray crystallography are critical for confirming structural integrity .
Q. What characterization techniques are most effective for verifying the structure of this compound(I)?
- ³¹P NMR : A singlet near δ 20–25 ppm confirms the presence of the phosphine ligand.
- X-ray crystallography : Resolves bond lengths (Au–P ≈ 2.2–2.3 Å) and confirms linear geometry.
- Elemental analysis : Validates stoichiometry (e.g., C:H:Cl:Au ratios).
Discrepancies in melting points or solubility may indicate impurities from incomplete ligand exchange .
Q. How does steric bulk from triisopropylphosphine influence the reactivity of Au(I) complexes?
The bulky triisopropylphosphine ligand stabilizes Au(I) by preventing disproportionation to Au(0) or Au(III). This steric protection enhances solubility in organic solvents and moderates reactivity in catalytic cycles, favoring ligand-assisted mechanisms over direct oxidative addition .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported catalytic activities of this compound(I)?
Discrepancies often arise from:
- Ligand decomposition : Monitor via in situ ³¹P NMR to detect phosphine oxide byproducts.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize cationic intermediates, while nonpolar solvents favor neutral complexes.
- Counterion effects : Replace Cl⁻ with non-coordinating anions (e.g., SbF₆⁻) to enhance electrophilicity.
Controlled experiments under standardized conditions (temperature, solvent, substrate ratio) are essential .
Q. How can this compound(I) be utilized in mechanistic studies of gold-catalyzed cross-coupling reactions?
This complex serves as a precursor to generate active Au(I) species for transmetalation or oxidative addition. For example:
- Transmetalation with boronic acids : Forms aryl-Au intermediates for Suzuki-Miyaura couplings.
- Alkyne activation : π-Acidic Au(I) facilitates alkyne hydration or cyclization.
Mechanistic insights are gained via kinetic studies, isotopic labeling (e.g., D₂O quenching), and trapping intermediates with chelating ligands .
Q. What are the challenges in synthesizing chiral Au(I) complexes using triisopropylphosphine, and how can they be mitigated?
Triisopropylphosphine’s steric bulk impedes asymmetric induction. Strategies include:
- Chiral auxiliaries : Use enantiopure phosphines or counterions.
- Coordination with chiral ligands : Introduce N-heterocyclic carbenes (NHCs) alongside P(iPr)₃.
- Crystallization-induced asymmetric transformation : Exploit differential solubility of enantiomers .
Q. How does ligand lability in this compound(I) affect its application in photoluminescent materials?
While P(iPr)₃ provides stability, its weak σ-donor strength limits luminescence efficiency. Modify the ligand sphere by:
- Introducing fluorophores : Attach pyrene or BODIPY moieties to the phosphine.
- Mixed-ligand systems : Combine with stronger donors (e.g., carbenes) to enhance excited-state lifetimes.
In vivo imaging applications require balancing stability against cellular thiol displacement .
Data Contradiction Analysis
Q. Why do different studies report conflicting catalytic turnover numbers (TONs) for Au(I)-mediated C–H activation?
Variability stems from:
- Substrate scope : Electron-deficient arenes require higher Au(I) loading.
- Air sensitivity : Trace O₂ or moisture deactivates catalysts, leading to underestimated TONs.
- Detection limits : Low-conversion reactions (<5%) may evade GC/MS detection.
Standardize protocols using inert-atmosphere techniques and internal standards (e.g., mesitylene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
